molecular formula C10H12ClNO3 B11875340 Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate CAS No. 1346707-69-4

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate

Cat. No.: B11875340
CAS No.: 1346707-69-4
M. Wt: 229.66 g/mol
InChI Key: KMIBSGPDMJHVMB-UHFFFAOYSA-N
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Description

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethoxypropanoate group at the 2-position. This ester derivative is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications influencing reactivity, bioavailability, and target specificity.

Properties

CAS No.

1346707-69-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3

InChI Key

KMIBSGPDMJHVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine-2-ol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ether linkage and the chloropyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Derivatives

Nitro-Substituted Pyridines

Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) () share a similar ethoxypropanoate backbone but differ in pyridine substituents. The nitro group at the 3- or 5-position in these compounds reduces synthetic yields (45–50%) compared to methoxy-substituted analogs like ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate (8c), which achieves a higher yield (72%) due to improved electron-donating effects of the methoxy group .

Chloro-Substituted Pyridines

This modification is critical in medicinal applications, as amino derivatives like this are designed to inhibit AIMP2-DX2, a cancer target, highlighting how functional group changes (oxy vs. amino) pivot biological activity .

Heterocyclic Variations Beyond Pyridine

Quinoxaline and Benzoxazole Derivatives

Compounds such as quizalofop ethyl ester (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) and fenoxaprop ethyl ester () incorporate quinoxaline or benzoxazole rings instead of pyridine.

Chromen-Based Analogs

Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate () introduces a chromen ring system, significantly increasing molecular weight (318.4 g/mol) and hydrophobicity (XLogP3 = 3.1) compared to pyridine-based esters. Such structural complexity may enhance binding to hydrophobic targets in drug discovery .

Functional Group Modifications

Amino vs. Oxy Linkers

Replacing the oxy group in the target compound with an amino group (e.g., ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate in ) enhances hydrogen-bonding capacity, which is pivotal in protein-targeted therapies. Conversely, the oxy linker in the target compound may improve metabolic stability in vivo .

Halogen Substitution

The 4-chloro substituent in the target compound contrasts with iodo-substituted analogs like ethyl 3-amino-3-(4-iodophenyl)propanoate (). Chlorine’s smaller size and electronegativity may optimize steric interactions and electronic effects for specific biological or chemical applications .

Data Tables

Table 2: Physicochemical Properties of Key Analogs

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Application Reference
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate ~229.6 (estimated) ~2.5 4 Research -
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 318.4 3.1 5 Drug discovery
Quizalofop ethyl ester 372.8 4.7 6 Herbicide

Research Implications

The structural diversity of this compound analogs underscores the importance of substituent effects on synthetic feasibility, physicochemical properties, and biological activity. Nitro and methoxy groups on pyridine enhance synthetic yields, while amino linkers or larger heterocycles (e.g., chromen) expand therapeutic or agrochemical utility.

Biological Activity

Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound with significant potential in pharmaceutical chemistry. The compound, characterized by a 4-chloropyridine moiety linked to an ethyl propanoate group, has garnered attention for its biological activities, particularly as an intermediate in drug synthesis targeting bacterial infections and other therapeutic applications.

  • Chemical Formula : C₁₁H₁₃ClN₁O₃
  • CAS Number : 1346707-69-4
  • Structure : The compound features an ether bond connecting the chloropyridine and propanoate groups, which influences its reactivity and biological interactions.

Antimicrobial Properties

This compound has been noted for its potential antimicrobial activity. Its structural similarity to other chloropyridinyl compounds suggests that it may exhibit similar effects against various bacterial strains:

Compound NameStructure TypeNotable Properties
Ethyl 3-(pyridin-2-yloxy)propanoateEther/esterUsed as an intermediate in drug synthesis
Ethyl 3-(4-methylpyridin-2-yloxy)propanoateEther/esterExhibits antibacterial properties
Ethyl 3-(2-chloropyridin-3-yloxy)propanoateEther/esterPotentially active against specific bacterial strains

The unique chlorination pattern on the pyridine ring of this compound may confer distinct biological activities compared to its analogs, enhancing its efficacy against pathogens.

Case Studies and Research Findings

  • Synthesis and Antiviral Activity : A study explored chloropyridinyl esters of nonsteroidal anti-inflammatory agents, demonstrating that derivatives similar to this compound exhibited potent inhibition of SARS-CoV-2 protease. The structure–activity relationship (SAR) indicated that modifications on the pyridine scaffold significantly influenced antiviral potency, suggesting a pathway for developing antiviral agents based on this compound .
  • Antitumor Activity : Research has indicated that compounds with similar structures can exhibit antitumor properties. For instance, hybrid molecules combining coumarin and chloropyridine moieties showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells, promoting apoptosis and demonstrating antioxidant activities . This suggests that this compound could be investigated further for potential anticancer applications.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication, including proteases critical for viral lifecycle.
  • Cellular Interaction : The compound may interact with cellular pathways related to apoptosis and oxidative stress, potentially enhancing its therapeutic effects against tumors or infections.

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